molecular formula C13H19F3N2O3 B2580425 1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034268-73-8

1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No. B2580425
CAS RN: 2034268-73-8
M. Wt: 308.301
InChI Key: UWBFFKNJTVNBBF-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also includes a trifluoroethoxy group, which is an ether group with a trifluoromethyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and piperidine rings, as well as the trifluoroethoxy group. The electron-withdrawing nature of the trifluoroethoxy group could have significant effects on the chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and piperidine rings, as well as the trifluoroethoxy group. The azetidine and piperidine rings could potentially undergo reactions at the nitrogen atom, while the trifluoroethoxy group could potentially undergo reactions at the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidine and piperidine rings could contribute to its basicity, while the trifluoroethoxy group could contribute to its polarity and potentially its stability .

Scientific Research Applications

Hydrogen-bonding Patterns and Crystal Structures

Research into related compounds, such as enaminones and their analogues, reveals intricate hydrogen-bonding patterns that contribute significantly to their crystal structures. These patterns are crucial for understanding the stability and reactivity of similar compounds. Studies have characterized compounds by bifurcated intra- and intermolecular hydrogen bonding, leading to the formation of centrosymmetric dimers and further stabilization through weak interactions (Balderson et al., 2007).

Synthesis and Characterization

The synthesis of compounds bearing the piperidin-1-yl ethanone moiety, employing techniques such as click chemistry, has been detailed, providing insight into their structural and spectroscopic characterization. Such studies are fundamental for developing new materials with potential applications in drug design and materials science (Govindhan et al., 2017).

Reactivity and Functionalization

Investigations into the reactivity of compounds with similar structural motifs, focusing on reactions with nucleophiles, have illuminated the pathways to functionalize these molecules further. This research is pivotal for synthesizing derivatives with enhanced properties or specific functionalities (Coe et al., 2000).

Antibacterial Activity

The antibacterial activity of piperidine-containing compounds synthesized via microwave-assisted methods has been explored, showing promise for developing new antimicrobial agents. This application is crucial in the pharmaceutical industry, especially in the fight against resistant bacterial strains (Merugu et al., 2010; Merugu et al., 2010).

Advanced Building Blocks for Drug Discovery

The design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine and related compounds have been documented. These studies highlight the potential of such compounds as versatile building blocks in drug discovery, providing new avenues for the development of therapeutics (Feskov et al., 2019).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The compound could potentially interact with biological targets through the azetidine and piperidine rings, or the trifluoroethoxy group .

Future Directions

The study and application of this compound could potentially be a topic of future research. Its unique structure could make it of interest in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

1-[4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O3/c1-9(19)17-4-2-10(3-5-17)12(20)18-6-11(7-18)21-8-13(14,15)16/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBFFKNJTVNBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone

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